molecular formula C15H19NO7S2 B3585983 Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate

Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate

Cat. No.: B3585983
M. Wt: 389.4 g/mol
InChI Key: UEJZJMVUIVWINS-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate is a complex organic compound with the molecular formula C15H19NO6S2 and a molecular weight of 373.4 g/mol. This compound is characterized by its unique structure, which includes a cyclohexyl group, a sulfinylacetate moiety, and a nitrophenyl group with a methylsulfonyl substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Sulfonylation: Addition of the methylsulfonyl group.

    Formation of the sulfinylacetate moiety: This step involves the reaction of the intermediate with a sulfinylacetate precursor.

    Cyclohexylation: Introduction of the cyclohexyl group to the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate involves its interaction with molecular targets such as enzymes or receptors. The sulfinylacetate moiety can act as a reactive center, participating in various biochemical pathways. The nitrophenyl group may contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate can be compared with similar compounds such as:

    Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate: This compound has a sulfanyl group instead of a sulfinyl group, which may affect its reactivity and applications.

    Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate:

Properties

IUPAC Name

cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7S2/c1-25(21,22)12-7-8-14(13(9-12)16(18)19)24(20)10-15(17)23-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJZJMVUIVWINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
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Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
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Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
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Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
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Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
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Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate

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